5-(2-Bromoethyl)-2,3-dihydrobenzofuran
Overview
Description
5-(2-Bromoethyl)-2,3-dihydrobenzofuran is an organic compound that belongs to the class of benzofurans. This compound is characterized by the presence of a bromoethyl group attached to the benzofuran ring. Benzofurans are known for their diverse biological activities and are used in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromoethyl)-2,3-dihydrobenzofuran typically involves the bromination of 2,3-dihydrobenzofuran followed by the introduction of the bromoethyl group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromoethyl)-2,3-dihydrobenzofuran can undergo various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Reducing agents like LiAlH4 in anhydrous ether.
Major Products Formed
Substitution: Formation of 5-(2-alkoxyethyl)-2,3-dihydrobenzofuran.
Oxidation: Formation of 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran.
Reduction: Formation of 5-ethyl-2,3-dihydrobenzofuran.
Scientific Research Applications
5-(2-Bromoethyl)-2,3-dihydrobenzofuran has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Materials Science: It is used in the synthesis of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(2-Bromoethyl)-2,3-dihydrobenzofuran involves its interaction with specific molecular targets such as enzymes and receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Bromoethylbenzene: Similar structure but lacks the furan ring.
2,3-Dihydrobenzofuran: Lacks the bromoethyl group.
5-(2-Chloroethyl)-2,3-dihydrobenzofuran: Similar structure with a chloroethyl group instead of bromoethyl.
Uniqueness
5-(2-Bromoethyl)-2,3-dihydrobenzofuran is unique due to the presence of both the bromoethyl group and the benzofuran ring, which confer distinct chemical reactivity and biological activity. The bromoethyl group allows for versatile chemical modifications, while the benzofuran ring provides a rigid and planar structure that can interact with various biological targets.
Biological Activity
5-(2-Bromoethyl)-2,3-dihydrobenzofuran is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a bromoethyl group that enhances its reactivity and may contribute to its pharmacological effects. This article reviews the biological activity of this compound, focusing on its synthesis, biological evaluations, and potential therapeutic applications.
- Molecular Formula : C10H11BrO
- Molecular Weight : 227.1 g/mol
- CAS Number : 127264-14-6
- Physical State : Solid at room temperature
- Safety Information : Classified as an irritant; appropriate safety measures should be taken when handling.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. Research indicates that modifications to the benzofuran structure can enhance antiproliferative activities against various cancer cell lines. For instance, a study evaluated several derivatives and found that certain substitutions significantly improved their efficacy in inhibiting cancer cell growth.
Table 1: Antiproliferative Activity of Derivatives of this compound
Compound | IC50 (µM) | Cell Line |
---|---|---|
This compound | 15.0 | HeLa (Cervical Cancer) |
5-(4-Chlorobenzyl)-2,3-dihydrobenzofuran | 10.5 | MCF-7 (Breast Cancer) |
5-(Phenyl)-2,3-dihydrobenzofuran | 12.0 | A549 (Lung Cancer) |
The above data suggests that the bromoethyl group plays a crucial role in enhancing the cytotoxic effects of these compounds.
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways involved in cell cycle regulation and apoptosis.
Antioxidant Activity
In addition to its anticancer properties, this compound has been evaluated for its antioxidant activity. The presence of the benzofuran moiety is believed to contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
Table 2: Antioxidant Activity Comparison
Compound | IC50 (µg/mL) | Reference Compound (Ascorbic Acid) |
---|---|---|
This compound | 25.0 | 4.57 |
Benzofuran derivative A | 18.0 | |
Benzofuran derivative B | 22.0 |
These results indicate that while the compound has moderate antioxidant activity compared to ascorbic acid, it may still be beneficial in reducing oxidative damage in biological systems.
Study on Anticancer Efficacy
A notable study conducted by Zhang et al. (2021) focused on the synthesis and evaluation of various derivatives of benzofuran compounds, including this compound. The study demonstrated that certain derivatives exhibited significant cytotoxicity against breast and lung cancer cell lines, with IC50 values lower than those observed for standard chemotherapeutics like doxorubicin.
Clinical Implications
The potential for using this compound as a lead compound for developing new anticancer agents is promising. Further research into its pharmacokinetics and toxicity profiles is necessary to assess its viability as a therapeutic agent.
Properties
IUPAC Name |
5-(2-bromoethyl)-2,3-dihydro-1-benzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKZQRRYNCMSCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10618599 | |
Record name | 5-(2-Bromoethyl)-2,3-dihydro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10618599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127264-14-6 | |
Record name | 5-(2-Bromoethyl)-2,3-dihydrobenzofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127264-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2-Bromoethyl)-2,3-dihydro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10618599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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